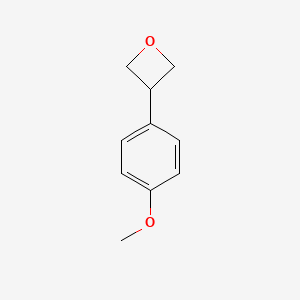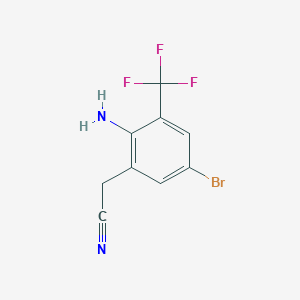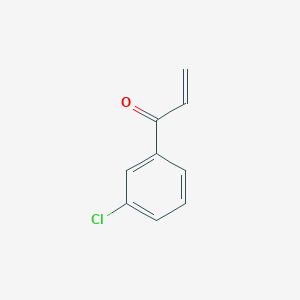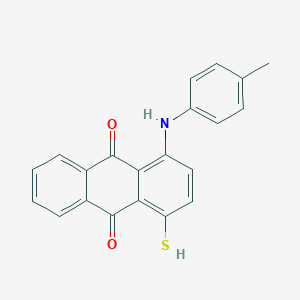
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, in particular, is characterized by the presence of a methylanilino group and a sulfanyl group attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
準備方法
The synthesis of 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, anthracene, undergoes nitration to introduce nitro groups, followed by reduction to form amino groups.
Substitution Reaction: The amino groups are then substituted with 4-methylaniline under suitable conditions.
Sulfur Introduction:
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, palladium-catalyzed amination reactions are often employed to facilitate the formation of the methylanilino group .
化学反応の分析
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives using reducing agents such as sodium borohydride.
Substitution: The methylanilino and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its potential anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .
類似化合物との比較
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,4-Diaminoanthraquinone: Similar in structure but lacks the methylanilino and sulfanyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of methylanilino and sulfanyl groups.
1,4-Bis(4-methylanilino)anthraquinone: Similar but with two methylanilino groups instead of one.
特性
CAS番号 |
189753-88-6 |
|---|---|
分子式 |
C21H15NO2S |
分子量 |
345.4 g/mol |
IUPAC名 |
1-(4-methylanilino)-4-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2S/c1-12-6-8-13(9-7-12)22-16-10-11-17(25)19-18(16)20(23)14-4-2-3-5-15(14)21(19)24/h2-11,22,25H,1H3 |
InChIキー |
KPOHGADQMCEDMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)S)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)
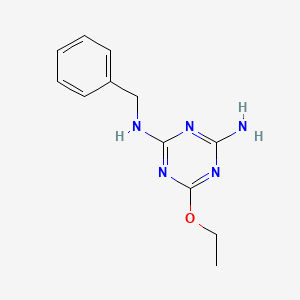
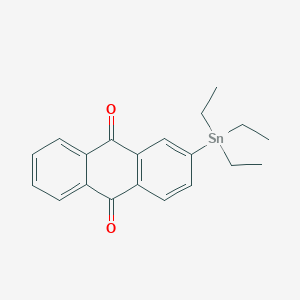
![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)
